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Compound of Interest

Compound Name: 2-(Aminomethyl)-4-bromophenol

Cat. No.: B1330120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Bromophenol compounds, a class of halogenated secondary metabolites predominantly found

in marine algae, have garnered significant scientific interest due to their diverse and potent

biological activities.[1] This guide provides a comparative overview of the performance of

bromophenol derivatives in in vitro and in vivo studies, supported by experimental data. The

objective is to bridge the gap between laboratory findings and their potential preclinical

outcomes, offering a valuable resource for researchers in drug discovery and development.

Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the

efficacy of bromophenol compounds in different biological assays.
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Compound/Derivati
ve

Target Enzyme IC50 / Ki Reference

Bromophenol

Derivatives
α-Amylase IC50: 9.63–91.47 nM [2][3]

Bromophenol

Derivatives
α-Glucosidase Ki: 43.62–144.37 nM [2][3]

Bromophenol

Compound 1f

Aldose Reductase

(AR)
Ki: 0.05 ± 0.01 µM [2][3]

Bromophenol

Compound 1d

Aldose Reductase

(AR)
Ki: 1.13 ± 0.99 µM [2][3]

Bromophenol

Derivatives (13-21)

Acetylcholinesterase

(AChE)

Ki: 6.54 ± 1.03 to

24.86 ± 5.30 nM

Bromophenol

Derivatives (13-21)

Carbonic Anhydrase I

(hCA I)

Ki: 2.53 ± 0.25 to

25.67 ± 4.58 nM

Bromophenol

Derivatives (13-21)

Carbonic Anhydrase II

(hCA II)

Ki: 1.63 ± 0.11 to

15.05 ± 1.07 nM

Bromophenol 1.2
DPPH Radical

Scavenging
IC50: 7.5 µM [4]

Bromophenol 1.19
DPPH Radical

Scavenging
IC50: 6.1 µM [4]

Butylated

Hydroxytoluene (BHT)

DPPH Radical

Scavenging
IC50: 81.8 µM [4]
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Compound Cell Line Concentration Cell Viability Reference

XK-81
4T-1 (mouse

breast cancer)
20 µM 45.35% [5][6]

XK-81

MDA-MB-231

(human breast

cancer)

20 µM 61.23% [5][6]

XK-81
MCF-7 (human

breast cancer)
20 µM 55.32% [5][6]

XK-81
NF639 (mouse

breast cancer)
20 µM 54.81% [5][6]

XK-81
EO771 (mouse

breast cancer)
20 µM 65.45% [5][6]

In VivoAnticancer and Cardiotoxicity Effects of XK-81 in
a Mouse Model

Treatment
Group

Ejection
Fraction
(EF)

Fractional
Shortening
(FS)

Left
Ventricular
End-
Systolic
Volume
(LVESV)

Left
Ventricular
End-
Diastolic
Volume
(LVEDV)

Reference

Model 85.32% 52.27% 20.12% 5.11% [5]

Doxorubicin

(DOX)
69.37% 21.83% 59.37% 22.32% [5]

In vivo studies have demonstrated that the bromophenol compound XK-81, extracted from

Leathesia nana, can suppress the growth of 4T-1 breast tumors in BALB/c mice and zebrafish.

[5][6] Notably, compared to the standard chemotherapeutic drug doxorubicin, XK-81 exhibited

minimal cardiotoxicity, as evidenced by the maintained cardiac function in treated mice.[5]
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Studies on the pharmacokinetics of bromophenols in rodents have shown that they are readily

absorbed and metabolized. For instance, 2,4,6-tribromophenol (TBP) administered orally to

female SD rats was well absorbed, with approximately 88% eliminated via urine within 24

hours.[7] The oral bioavailability of TBP was determined to be between 23% and 27%.[7] The

primary metabolites found in urine are TBP-glucuronide and TBP-sulfate.[7]

Toxicity studies on bromophenols have yielded varied results. For example, a hepatotoxic dose

of bromobenzene in rats significantly increased serum glutamate pyruvate transaminase

(SGPT) levels, whereas its metabolite, p-bromophenol, did not show the same effect at a

similar dose.[2] In another study, 2-bromophenol administered to male Sprague-Dawley rats at

doses of 100 or 200 mg/kg had little effect on endogenous metabolite profiles and showed no

associated histopathological or clinical chemistry changes.[8][9]

Key Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay assesses the antioxidant capacity of a compound to scavenge the stable DPPH

free radical.

Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in

methanol or ethanol and stored in the dark due to its light sensitivity.[10]

Sample Preparation: The bromophenol compounds and a positive control (e.g., ascorbic acid

or BHT) are dissolved in a suitable solvent to prepare a series of dilutions.[10]

Reaction and Incubation: The sample solutions are mixed with an equal volume of the DPPH

working solution. A blank containing only the solvent is also prepared.[10] The mixture is then

incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[10][11]

Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm

using a spectrophotometer.[10][12]
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Calculation: The percentage of DPPH radical scavenging activity is calculated using the

formula: % Scavenging = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the

control and A_s is the absorbance of the sample. The IC50 value, the concentration of the

compound that scavenges 50% of the DPPH radicals, is then determined.[10]

α-Glucosidase Inhibition Assay
This assay evaluates the potential of a compound to inhibit the α-glucosidase enzyme, which is

relevant for the management of type 2 diabetes.

Enzyme and Substrate Preparation: α-glucosidase from Saccharomyces cerevisiae is

dissolved in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside

(pNPG), is also prepared in the same buffer.[13]

Reaction Mixture: The bromophenol compound at various concentrations is pre-incubated

with the α-glucosidase enzyme solution at 37°C for a short period (e.g., 5 minutes).[13]

Initiation of Reaction: The reaction is initiated by adding the pNPG substrate to the mixture.

The reaction is then incubated at 37°C for a specified time (e.g., 20 minutes).[13]

Termination of Reaction: The reaction is stopped by adding a solution of sodium carbonate.

[13]

Absorbance Measurement: The amount of p-nitrophenol released is quantified by measuring

the absorbance at 405 nm.[13][14]

Calculation: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is

determined. Acarbose is commonly used as a positive control.[13]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's
Method)
This colorimetric assay is widely used to screen for inhibitors of AChE, an enzyme implicated in

neurodegenerative diseases like Alzheimer's.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic

hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to
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produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

[15][16][17]

Reagents: The necessary reagents include purified AChE, a phosphate buffer (pH 8.0), the

substrate acetylthiocholine iodide (ATCh), and the chromogen DTNB.[15]

Assay Procedure (96-well plate format):

Add the buffer, DTNB solution, and the test bromophenol compound (or a known inhibitor

as a positive control) to the wells.

Add the AChE enzyme solution to each well and incubate.

Initiate the reaction by adding the ATCh substrate.

Measure the absorbance at 412 nm at regular intervals to determine the rate of the

reaction.

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in

the presence of the test compound to the rate of the uninhibited enzyme. The IC50 value is

then determined.
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General Experimental Workflow.

// Nodes stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#F1F3F4",

fontcolor="#202124"]; receptor [label="Cell Surface Receptor\n(e.g., TLR4)",

fillcolor="#F1F3F4", fontcolor="#202124"]; ikk [label="IKK Complex", fillcolor="#FBBC05",
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fontcolor="#202124"]; ikb [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; nfkb

[label="NF-κB\n(p50/p65)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nfkb_ikb [label="NF-κB-

IκBα Complex\n(Inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; nucleus

[label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; nfkb_active

[label="Active NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gene_transcription

[label="Gene Transcription", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

pro_inflammatory [label="Pro-inflammatory Mediators\n(e.g., TNF-α, IL-6, COX-2)",

shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; bromophenol

[label="Bromophenol\nCompounds", shape=invhouse, fillcolor="#4285F4",

fontcolor="#FFFFFF"];

// Edges stimuli -> receptor [color="#5F6368"]; receptor -> ikk [label="Activation",

color="#5F6368"]; ikk -> ikb [label="Phosphorylation\n& Degradation", color="#5F6368"]; ikb ->

nfkb_ikb [style=invis]; nfkb -> nfkb_ikb [style=invis]; nfkb_ikb -> nfkb [label="Release",

color="#5F6368"]; nfkb -> nucleus [label="Translocation", color="#5F6368"]; nucleus ->

nfkb_active [style=invis]; nfkb_active -> gene_transcription [color="#5F6368"];

gene_transcription -> pro_inflammatory [color="#5F6368"]; bromophenol -> ikk

[label="Inhibition", color="#EA4335", style=dashed];

// Positioning {rank=same; stimuli; bromophenol} {rank=same; receptor} {rank=same; ikk}

{rank=same; nfkb_ikb} {rank=same; nfkb} {rank=same; nucleus} {rank=same; nfkb_active}

{rank=same; gene_transcription} {rank=same; pro_inflammatory} }

NF-κB Signaling Pathway Inhibition.

Conclusion
The available data strongly suggest that bromophenol compounds are a promising class of

bioactive molecules with significant potential for therapeutic applications. In vitro studies have

consistently demonstrated their potent enzyme inhibitory, antioxidant, and anticancer activities.

While in vivo studies are less numerous, they provide crucial evidence of the efficacy of these

compounds in living organisms, particularly in the context of cancer, with the added benefit of

potentially lower toxicity compared to conventional drugs.

However, a notable gap exists in the direct quantitative comparison between in vitro and in vivo

findings for many of the observed biological activities. Future research should focus on
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conducting more comprehensive in vivo studies to establish clear dose-response relationships

and to further elucidate the pharmacokinetic and pharmacodynamic profiles of promising

bromophenol candidates. Such studies are essential for translating the remarkable in vitro

potential of these marine natural products into clinically effective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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